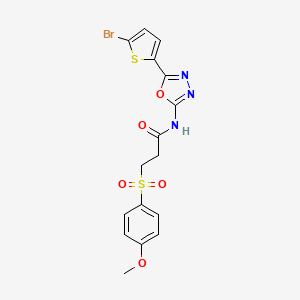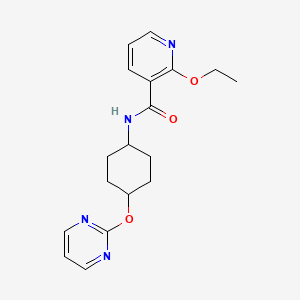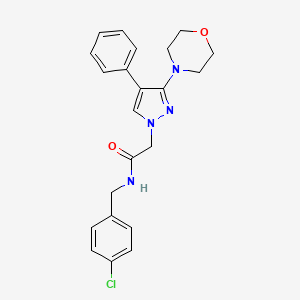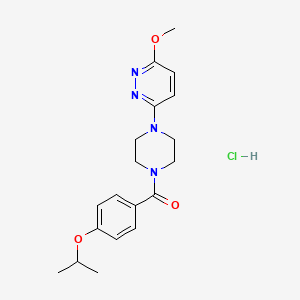![molecular formula C7H12O2 B2601964 Bicyclo[1.1.1]pentane-1,3-diyldimethanol CAS No. 1678528-03-4](/img/structure/B2601964.png)
Bicyclo[1.1.1]pentane-1,3-diyldimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[1.1.1]pentane-1,3-diyldimethanol is a unique organic compound characterized by its rigid bicyclic structure. This compound has garnered significant interest due to its potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The bicyclo[1.1.1]pentane core provides a stable and compact framework that can be functionalized to create a wide range of derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1,3-diyldimethanol typically involves the reaction of [1.1.1]propellane with various reagents. One common method includes the reduction of propellane using lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to form 1,3-dilithiated bicyclo[1.1.1]pentane, which can then react with electrophiles to yield the desired product . Another approach involves the use of transition metal catalysts to facilitate cross-coupling reactions, forming 1,3-disubstituted bicyclo[1.1.1]pentanes .
Industrial Production Methods
Industrial production of this compound can be scaled up using light-mediated reactions and radical initiators. For example, the reaction of [1.1.1]propellane with various reagents under irradiation conditions can produce large quantities of the compound . Additionally, the haloform reaction of diketones in batch processes can yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be further transformed into the desired product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-1,3-diyldimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s rigid structure allows for selective functionalization at specific positions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include transition metal catalysts, lithium reagents, and radical initiators. For example, cross-coupling reactions using palladium or nickel catalysts can form carbon-carbon bonds, while lithium reagents can facilitate the formation of dilithiated intermediates .
Major Products
The major products formed from the reactions of this compound include various 1,3-disubstituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which bicyclo[1.1.1]pentane-1,3-diyldimethanol exerts its effects is primarily through its ability to act as a rigid scaffold that can be functionalized to interact with specific molecular targets. The compound’s unique structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. For example, in drug design, bicyclo[1.1.1]pentane derivatives can mimic the spatial arrangement of aromatic rings, providing similar interactions with biological targets .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1,3-diyldimethanol can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound shares the same bicyclic core but has carboxylic acid groups instead of hydroxyl groups.
1,3-Disubstituted bicyclo[1.1.1]pentanes: These compounds have different substituents at the 1 and 3 positions, providing a range of functional groups for further modification.
Bicyclo[1.1.1]pentane-containing aromatic lipoxin B4 analogues: These analogues incorporate the bicyclo[1.1.1]pentane core into larger, more complex molecules for potential therapeutic applications.
The uniqueness of this compound lies in its ability to serve as a versatile scaffold that can be easily functionalized, providing a wide range of derivatives with diverse applications.
Properties
IUPAC Name |
[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-6-1-7(2-6,3-6)5-9/h8-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAXTAAJBSRXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2601881.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2601884.png)
![3-(3-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2601885.png)
![4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine](/img/structure/B2601888.png)
acetate](/img/structure/B2601889.png)
![bis(propan-2-yl) [(4-bromophenyl)(phenylamino)methyl]phosphonate](/img/structure/B2601890.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide](/img/structure/B2601893.png)



![ethyl 4-(5,5-dioxido-3-phenyl-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)benzoate](/img/structure/B2601901.png)


